Metformin - 657-24-9

Metformin

Catalog Number: EVT-308547
CAS Number: 657-24-9
Molecular Formula: C4H11N5
Molecular Weight: 129.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metformin is a biguanide derivative, widely used for its antihyperglycemic effects []. It serves as a first-line treatment for type 2 diabetes, impacting glucose regulation and demonstrating efficacy in both monotherapy and combination therapies [, ]. Beyond its established role in diabetes management, metformin's potential anticancer properties are under investigation, revealing promising results in various cancer models [, , ]. Its broad therapeutic potential positions metformin as a subject of significant scientific interest.

11C-Metformin

  • Compound Description: 11C-Metformin is a radiolabeled analog of metformin, utilizing the carbon-11 isotope. This modification allows for its use as a positron emission tomography (PET) tracer [].
  • Relevance: 11C-Metformin serves as a direct tool to study the pharmacokinetics and renal clearance of metformin in vivo []. This provides valuable insight into metformin's distribution and elimination within the body.

1-Methylbiguanide

  • Compound Description: 1-Methylbiguanide is a precursor compound in the synthesis of 11C-Metformin. It serves as the chemical scaffold upon which the radioactive carbon-11 is introduced [].
  • Relevance: While not possessing inherent antidiabetic properties itself, 1-Methylbiguanide is crucial for the creation of 11C-Metformin, which directly aids in understanding metformin's behavior in biological systems [].

Glibenclamide

  • Compound Description: Glibenclamide belongs to the sulfonylurea class of antidiabetic drugs. It stimulates insulin secretion from pancreatic β-cells [, ].
  • Relevance: Glibenclamide is frequently co-prescribed with metformin to achieve better glycemic control in type 2 diabetes patients, particularly those inadequately managed with metformin monotherapy [, ]. The combination targets both fasting and postprandial glucose levels.

Teneligliptin

  • Compound Description: Teneligliptin is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, working to increase incretin hormone levels, which in turn stimulate insulin release and suppress glucagon secretion [].
  • Relevance: Similar to glibenclamide, teneligliptin is used in combination with metformin to enhance glycemic control in type 2 diabetes []. Fixed-dose combinations of metformin with teneligliptin are available, indicating their frequent co-prescription.

Sitagliptin

  • Compound Description: Sitagliptin, like teneligliptin, belongs to the DPP-4 inhibitor class of antidiabetic medications []. It enhances the activity of incretin hormones, leading to improved glycemic regulation.
  • Relevance: Sitagliptin is another medication commonly combined with metformin for treating type 2 diabetes, especially in cases where metformin alone does not sufficiently control blood sugar levels [].

Boc-Phenylalanine-Curcumin (BPC)

  • Compound Description: BPC is a chemically modified form of curcumin, a natural polyphenol known for its anti-inflammatory and anticancer properties. The Boc-phenylalanine group enhances curcumin's stability and bioavailability [].
  • Relevance: Research indicates that metformin can enhance the antiproliferative effects of BPC against prostate cancer cells, specifically the PC-3 cell line []. This synergistic effect highlights a potential therapeutic strategy combining both compounds.

Repaglinide

  • Compound Description: Repaglinide is a fast-acting insulin secretagogue, stimulating insulin release from the pancreas, primarily in response to meals []. It helps control postprandial blood glucose levels.
  • Relevance: Repaglinide, similar to other antidiabetic agents, is frequently prescribed alongside metformin to achieve comprehensive glycemic management in type 2 diabetes []. Fixed-dose combination formulations containing both drugs are available for patient convenience and improved adherence.

Sulfonylurea Drugs

  • Compound Description: Sulfonylureas are a class of antidiabetic medications that stimulate insulin secretion from pancreatic β-cells []. This class includes drugs like glibenclamide and glimepiride.
  • Relevance: While effective in lowering blood glucose, sulfonylureas, when compared to metformin, have been linked to an increased risk of all-cause mortality in type 2 diabetes patients []. This highlights metformin's superior safety profile.

Dipeptidyl Peptidase-4 Inhibitors (DPP4i)

  • Compound Description: DPP4i work by increasing the levels of incretin hormones, which promote insulin secretion and reduce glucagon secretion []. This class includes drugs like sitagliptin and teneligliptin.
  • Relevance: DPP4i, particularly in combination with metformin, show promising results in reducing all-cause and cardiovascular mortality risks in type 2 diabetes patients compared to metformin monotherapy or other drug combinations []. This suggests a synergistic benefit in cardiovascular protection.

Glucagon-Like Peptide-1 Receptor Agonists

  • Compound Description: These agents mimic the effects of the naturally occurring incretin hormone GLP-1, stimulating insulin release, suppressing glucagon secretion, and slowing gastric emptying [].
  • Relevance: When combined with metformin, glucagon-like peptide-1 receptor agonists exhibit a trend towards reduced all-cause and cardiovascular mortality in type 2 diabetes patients, although this effect did not reach statistical significance in the cited study [].
Source and Classification

Metformin is derived from the plant Galega officinalis, commonly known as goat's rue. The compound itself is classified under the chemical class of biguanides, which are characterized by their dual guanidine structures. The International Union of Pure and Applied Chemistry (IUPAC) name for metformin is N,N-dimethylimidodicarbonimidic diamide, and its molecular formula is C₄H₁₁N₅.

Synthesis Analysis

The synthesis of metformin was first described in 1922 and typically involves a one-pot reaction between dimethylamine hydrochloride and cyanoguanidine. This process can be summarized as follows:

  1. Starting Materials: The reaction begins with dimethylamine hydrochloride and cyanoguanidine.
  2. Reaction Conditions: The mixture is heated under controlled conditions to facilitate the formation of metformin.
  3. Reaction Mechanism: The formation involves nucleophilic attack by the dimethylamine on the carbonyl carbon of cyanoguanidine, leading to the creation of metformin through condensation reactions.

Alternative synthesis methods include:

  • Synthesis from Hydrocarbons: Metformin can also be synthesized from simpler hydrocarbons through a series of reactions involving calcium carbide and calcium cyanamide, ultimately yielding cyanoguanidine, which is then converted to metformin .
  • Eco-Friendly Methods: Recent studies have explored environmentally friendly approaches to synthesize metformin-based compounds, including Schiff bases, demonstrating the compound's versatility in synthetic chemistry .
Molecular Structure Analysis

Metformin consists of a symmetrical structure with two guanidine groups connected by a carbon chain. Its molecular structure can be represented as follows:

  • Molecular Formula: C₄H₁₁N₅
  • Molecular Weight: 129.16 g/mol
  • Structural Features: The compound features two primary amine groups (-NH₂) and two methyl groups (-CH₃), contributing to its hydrophilic properties.

Structural Data

  • pKa Values: Metformin has pKa values of approximately 2.8 and 11.5, indicating it exists predominantly as a cation at physiological pH due to its basic nature .
  • Crystallography: Studies have shown that metformin can form various salt forms, such as metforminium succinate, which exhibit different thermal properties and stability compared to the base compound .
Chemical Reactions Analysis

Metformin participates in several chemical reactions that are relevant to its pharmacological activity:

  1. Formation of Salts: Metformin can form salts with various anions (e.g., docusate, caprate), which enhance its solubility and bioavailability.
  2. Reactions with Aldehydes: Metformin can undergo condensation reactions with aldehydes to form Schiff bases, expanding its chemical utility in medicinal chemistry .
  3. Thermal Stability: Differential scanning calorimetry (DSC) studies reveal that metformin salts exhibit distinct thermal profiles compared to pure metformin, indicating altered stability and potential applications in drug formulation .
Mechanism of Action
  1. Inhibition of Mitochondrial Respiratory Chain Complex I: Metformin reduces ATP production by inhibiting this complex, leading to decreased hepatic glucose production .
  2. Activation of AMP-Activated Protein Kinase (AMPK): This pathway plays a crucial role in enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .
  3. Reduction of Glucagon Activity: Metformin inhibits glucagon-induced elevation of cyclic adenosine monophosphate (cAMP), thereby reducing hepatic gluconeogenesis.
  4. Effects on Gut Microbiota: Recent research suggests that metformin alters gut microbiota composition, which may contribute to its antidiabetic effects through enhanced secretion of glucagon-like peptide-1 .
Physical and Chemical Properties Analysis

Metformin exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in water but poorly soluble in organic solvents due to its hydrophilic nature.
  • Melting Point: The melting point of pure metformin hydrochloride is approximately 223 °C.
  • Bioavailability: Metformin has an oral bioavailability ranging from 50% to 60%, with peak plasma concentrations reached within 1–3 hours after administration .

Key Properties

PropertyValue
Molecular Weight129.16 g/mol
pKa2.8 (acidic), 11.5 (basic)
SolubilityWater-soluble
Melting Point~223 °C
Applications

Metformin's applications extend beyond diabetes management:

  1. Diabetes Management: Primarily used for treating type 2 diabetes by improving insulin sensitivity and lowering blood glucose levels.
  2. Weight Management: Investigated for use in obesity treatment due to its effects on appetite regulation.
  3. Polycystic Ovary Syndrome (PCOS): Utilized in managing symptoms associated with PCOS by improving insulin sensitivity.
  4. Cancer Research: Emerging studies suggest potential anticancer properties through metabolic modulation.
  5. Cardiovascular Health: Research indicates possible benefits in reducing cardiovascular risks associated with diabetes.

Metformin continues to be a focal point in research due to its multifaceted roles in metabolic regulation and potential therapeutic applications across various health conditions.

Introduction to Metformin: Historical Context and Pharmacological Significance

Historical Development and Approval Timeline

Metformin’s origins trace to Galega officinalis (goat’s rue or French lilac), a plant used in medieval Europe to treat diabetes-associated symptoms like thirst and frequent urination [1] [8]. In 1918, guanidine—a key phytochemical in Galega—was identified as a blood glucose-lowering agent, but its toxicity precluded clinical use [8]. Derivatives like galegine and synthalin were subsequently tested in the 1920s but abandoned due to hepatotoxicity and the advent of insulin [1] [8].

Metformin (dimethylbiguanide) was first synthesized in 1922 by Werner and Bell, yet its hypoglycemic potential remained unexplored until 1929 when Slotta and Tschesche observed glucose-lowering effects in animals [8]. Its modern revival occurred serendipitously in the 1940s during antimalarial research. Eusebio Garcia, testing guanidine analogs in the Philippines, noted metformin’s efficacy against influenza and incidental hypoglycemia in patients [8]. This observation was pivotal for Jean Sterne, a French physician who methodically evaluated metformin’s antidiabetic properties. In 1957, Sterne published the first clinical trial demonstrating metformin’s ability to manage "adult-onset diabetes" without causing hypoglycemia or weight gain [1] [8]. He coined the trade name "Glucophage" (glucose eater), and metformin entered European markets.

Despite this breakthrough, metformin was overshadowed by more potent biguanides (phenformin, buformin) until their withdrawal in the 1970s due to lactic acidosis risks [1] [3]. Metformin’s superior safety profile enabled its survival, and the 1995 FDA approval marked its US debut. The UK Prospective Diabetes Study (UKPDS) in 1998 cemented its status, revealing cardiovascular risk reduction in overweight diabetic patients—a unique advantage among oral hypoglycemics [1] [8].

Table 1: Key Milestones in Metformin Development

YearEventSignificance
1918Guanidine identified as hypoglycemic agentFoundation for biguanide development
1922Synthesis of metforminChemical birth of the compound
1957Sterne’s clinical trial publicationFirst therapeutic validation for diabetes
1977Phenformin/buformin withdrawnMetformin’s safety advantages recognized
1995FDA approvalEntry into US market
1998UKPDS results publishedProof of cardiovascular benefits

Global Prevalence and Current Prescription Trends

Metformin dominates first-line type 2 diabetes therapy, with ~150 million users worldwide [3]. Its low cost, efficacy, and cardioprotective effects sustain its prevalence despite newer drug classes. Analyses of prescription trends reveal two key patterns:

  • Second-Line Therapy Shifts: Claims data (2015–2019) show sulfonylurea use as second-line therapy declined by 10.1% (P<0.001), while sodium-glucose cotransporter 2 inhibitors (SGLT2is) and glucagon-like peptide-1 receptor agonists (GLP-1RAs) rose by 4.9% and 10.0%, respectively [2]. This aligns with guidelines prioritizing agents with cardiovascular benefits. Notably, Medicare beneficiaries adopted newer agents slower than commercially insured patients due to formulary restrictions [2].

  • Regional Variations: The Diabetes Registry Tyrol (2012–2018) documented metformin as Austria’s most prescribed antidiabetic (51.3%), followed by insulin (34.6%) [4]. Sodium-glucose cotransporter 2 inhibitors exhibited the steepest increase (11.7%), reflecting global trends toward metabolic and organ-protective therapies [4].

Market projections underscore metformin’s sustained relevance: The global market, valued at $4,028 million in 2022, will reach $6,420.02 million by 2030 (6.0% CAGR) [9]. Drivers include rising type 2 diabetes prevalence (affecting 462 million globally) and obesity epidemics [4] [9].

Metformin as a Model for Drug Repurposing in Modern Medicine

Metformin exemplifies "therapeutic repurposing"—applying known drugs to novel indications. Its pleiotropic mechanisms enable exploration beyond diabetes:

  • Molecular Mechanisms Underlying Repurposing:
  • AMP-Activated Protein Kinase Activation: Metformin inhibits mitochondrial complex I, elevating AMP:ATP ratios and activating adenosine monophosphate-activated protein kinase. This suppresses mammalian target of rapamycin signaling and protein synthesis, crucial for cancer cell proliferation [3] [7] [10].
  • Insulin Axis Modulation: By lowering circulating insulin and insulin-like growth factor 1, metformin indirectly inhibits phosphatidylinositol 3-kinase/Akt pathways implicated in tumor growth [7] [10].
  • Gut Microbiota Interactions: Metformin enriches Akkermansia muciniphila and other short-chain fatty acid producers, reducing intestinal inflammation and barrier dysfunction—factors linked to aging and carcinogenesis [6] [10].

Table 2: Key Molecular Pathways for Metformin Repurposing

PathwayMechanismPotential Clinical Impact
AMPK/mTOR inhibitionCell cycle arrest, reduced protein synthesisAnticancer effects
Insulin/IGF-1 suppressionDeactivated growth signalingReduced cancer risk in diabetics
Gut microbiome modulationIncreased SCFA production; reduced endotoxinsAnti-inflammatory/anti-aging effects
  • Emerging Therapeutic Arenas:
  • Oncology: Observational studies associate metformin with reduced incidence and mortality in gastrointestinal, breast, and oral cancers [7] [10]. Preclinically, it reverses epithelial-mesenchymal transition and sensitizes cells to radiotherapy by disrupting DNA repair pathways [7] [10]. A 2020 case-control study linked metformin use to 40% lower oral cancer risk in diabetics [7].
  • Healthy Aging: The Targeting Aging with Metformin trial will assess metformin’s effects on age-related diseases (e.g., cardiovascular disease, dementia) in non-diabetics [6]. Metformin mimics caloric restriction effects by enhancing mitochondrial biogenesis and reducing oxidative stress—key longevity mechanisms [3] [6].
  • Neuroprotection: Metformin may mitigate neuroinflammation by lowering interleukin-6 and nuclear factor kappa B [6]. A cohort study of 5,528 diabetics indicated prolonged use (>2 years) reduced neurodegenerative disease risk, though conflicting data exist [6].

Properties

CAS Number

657-24-9

Product Name

Metformin

IUPAC Name

3-(diaminomethylidene)-1,1-dimethylguanidine

Molecular Formula

C4H11N5

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C4H11N5/c1-9(2)4(7)8-3(5)6/h1-2H3,(H5,5,6,7,8)

InChI Key

XZWYZXLIPXDOLR-UHFFFAOYSA-N

SMILES

CN(C)C(=N)N=C(N)N

Solubility

Freely soluble

Synonyms

Dimethylbiguanidine
Dimethylguanylguanidine
Glucophage
HCl, Metformin
Hydrochloride, Metformin
Metformin
Metformin HCl
Metformin Hydrochloride

Canonical SMILES

CN(C)C(=N)N=C(N)N

Isomeric SMILES

CN(C)C(=N)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.